![molecular formula C28H36NOP B14019845 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol CAS No. 65179-81-9](/img/structure/B14019845.png)
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of bulky tert-butyl groups and a phosphanylidene moiety, which contribute to its stability and reactivity. It has garnered interest in various fields, including chemistry, biology, and industry, due to its antioxidant properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-Ditert-butylphenol with ethyl diphenylphosphinite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene moiety to phosphine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenolic derivatives
Scientific Research Applications
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.
Medicine: Its potential therapeutic applications include anticancer and antifungal activities.
Industry: The compound is used as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The phosphanylidene moiety interacts with molecular targets, modulating various biochemical pathways and contributing to its antioxidant and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Ditert-butyl-4-ethylphenol: Another antioxidant compound with applications in stabilizing polymers.
2,6-Ditert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils.
Uniqueness
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol stands out due to its unique phosphanylidene moiety, which imparts distinct reactivity and potential therapeutic benefits
Properties
CAS No. |
65179-81-9 |
|---|---|
Molecular Formula |
C28H36NOP |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[[ethyl(diphenyl)-λ5-phosphanylidene]amino]phenol |
InChI |
InChI=1S/C28H36NOP/c1-8-31(22-15-11-9-12-16-22,23-17-13-10-14-18-23)29-25-20-21(27(2,3)4)19-24(26(25)30)28(5,6)7/h9-20,30H,8H2,1-7H3 |
InChI Key |
KQJCFNNVWLEVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=NC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


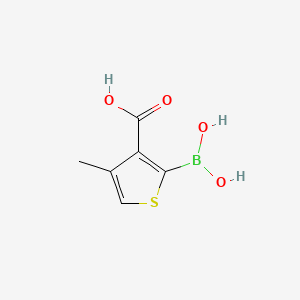
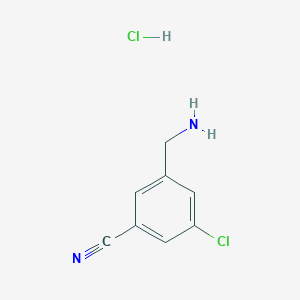
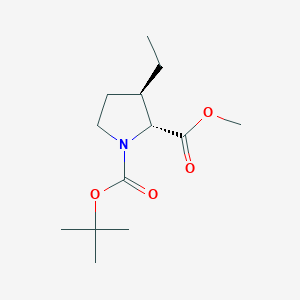
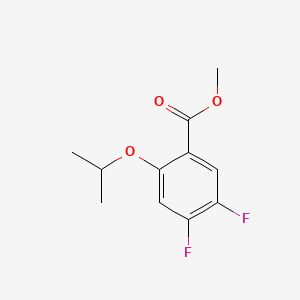
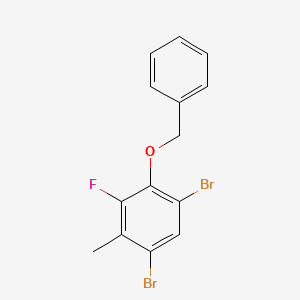
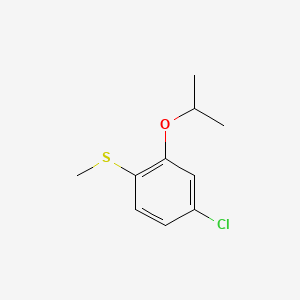
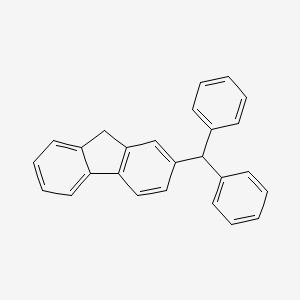
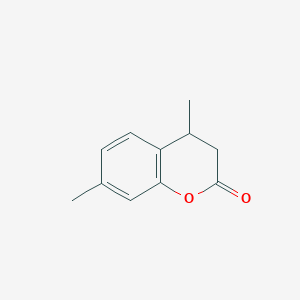
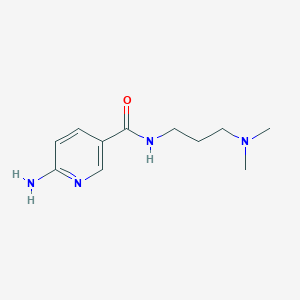

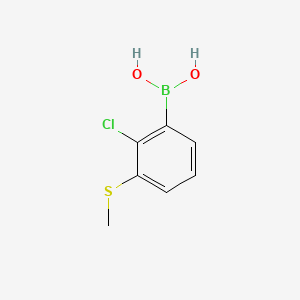
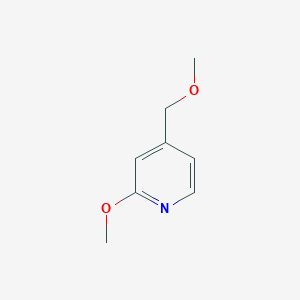

![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
